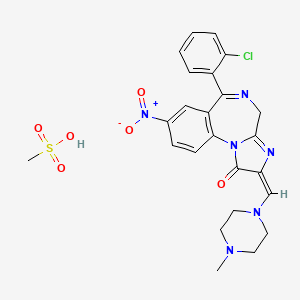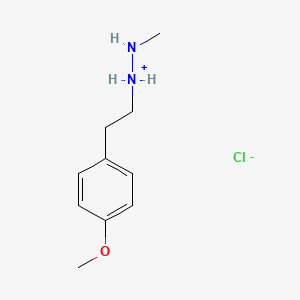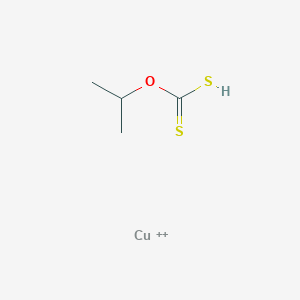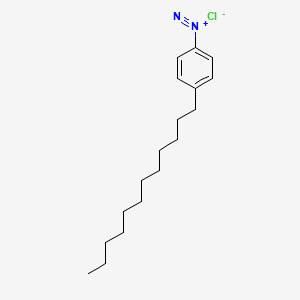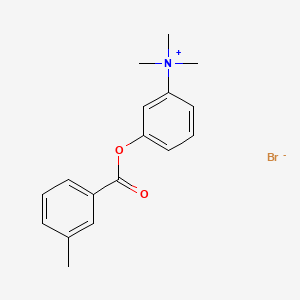![molecular formula C16H15CuN3Na2O9S2+2 B13767784 Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium CAS No. 72152-69-3](/img/structure/B13767784.png)
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium is a complex organic compound that features a cuprate core. This compound is notable for its unique structure, which includes a hydroxy group, a phenylamino carbonyl group, and a benzenedisulfonato group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the formation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then couples with another aromatic compound to form the azo linkage.
Introduction of the Hydroxy and Carbonyl Groups: The hydroxy and carbonyl groups are introduced through subsequent reactions, such as hydroxylation and oxidation.
Sulfonation: The benzenedisulfonato group is introduced through a sulfonation reaction, where the aromatic ring is treated with sulfuric acid or a sulfonating agent.
Complexation with Copper: The final step involves the complexation of the organic ligand with a copper salt, such as copper sulfate, under basic conditions to form the cuprate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonato groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azo group produces primary amines.
Aplicaciones Científicas De Investigación
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand binding.
Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium exerts its effects involves its ability to coordinate with metal ions. The hydroxy, carbonyl, and sulfonato groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, monosodium
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, dipotassium
Uniqueness
The disodium variant of this compound is unique due to its specific ionic form, which affects its solubility, stability, and reactivity. The presence of two sodium ions enhances its solubility in water, making it more suitable for aqueous applications compared to its monosodium and dipotassium counterparts.
Propiedades
Número CAS |
72152-69-3 |
|---|---|
Fórmula molecular |
C16H15CuN3Na2O9S2+2 |
Peso molecular |
567.0 g/mol |
Nombre IUPAC |
disodium;5-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper |
InChI |
InChI=1S/C16H15N3O9S2.Cu.2Na/c1-9(20)14(16(22)17-10-5-3-2-4-6-10)19-18-12-7-11(29(23,24)25)8-13(15(12)21)30(26,27)28;;;/h2-8,20-21H,1H3,(H,17,22)(H,23,24,25)(H,26,27,28);;;/q;;2*+1 |
Clave InChI |
KCXYDCQYYAMXSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


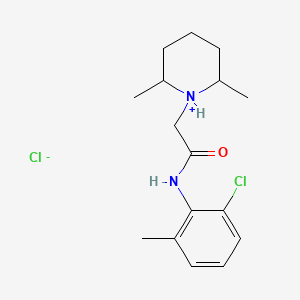
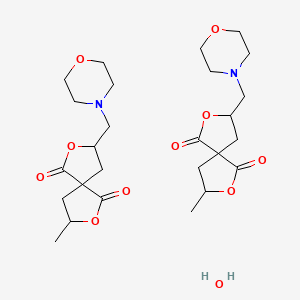
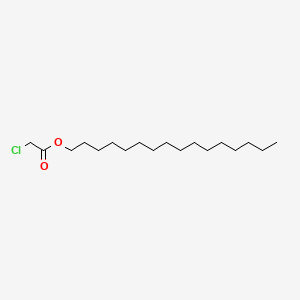
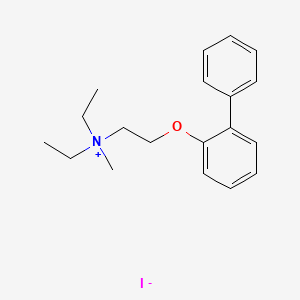

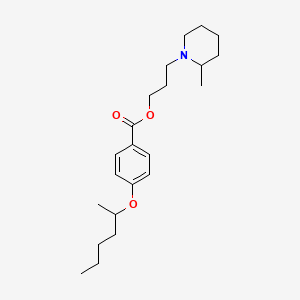
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
